3-Methoxyoxolane-3-carbaldehyde
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Overview
Description
3-Methoxyoxolane-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its IUPAC name, 3-methoxytetrahydrofuran-3-carbaldehyde . This compound is characterized by a tetrahydrofuran ring substituted with a methoxy group and an aldehyde group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Methoxyoxolane-3-carbaldehyde typically involves the following steps:
Chemical Reactions Analysis
3-Methoxyoxolane-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
3-Methoxyoxolane-3-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxyoxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function . The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
3-Methoxyoxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-Methoxytetrahydrofuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Hydroxyoxolane-3-carbaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
3-Methoxyoxolane-2-carbaldehyde: The position of the aldehyde group is different, affecting the compound’s chemical properties and reactivity.
Biological Activity
3-Methoxyoxolane-3-carbaldehyde is a compound of interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in research and medicine, supported by relevant data and findings.
This compound, with the chemical formula C7H8O2, features a methoxy group and an aldehyde functional group. It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, facilitating various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
- Substitution : The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity and function. This mechanism is crucial for its role in synthesizing biologically active compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds derived from it have shown significant antimicrobial properties against various pathogens.
- Antioxidative Effects : It has been noted for its antioxidative capabilities, which may contribute to cellular protection against oxidative stress.
- Antitumor Potential : Some derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating potential use in cancer therapy .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of derivatives of this compound reported a minimum inhibitory concentration (MIC) of 8 μM against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. This suggests that modifications to the methoxy group enhance antimicrobial potency .
Compound | MIC (μM) | Target Organism |
---|---|---|
Derivative A | 8 | E. faecalis |
Derivative B | 16 | S. aureus |
Derivative C | 32 | E. coli |
Antioxidative Activity
The antioxidative activity of this compound was assessed using several methods, including DPPH and ABTS assays. The compound exhibited improved antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). The results indicated a strong correlation between structure and antioxidative efficacy, particularly in compounds with multiple hydroxyl groups .
Antitumor Activity
In vitro studies demonstrated that certain derivatives of this compound possess significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 5.3 μM against the MCF-7 breast cancer cell line, highlighting its potential as an anticancer agent .
Cell Line | IC50 (μM) | Compound |
---|---|---|
MCF-7 | 5.3 | Derivative D |
HEK293 | 10.0 | Derivative E |
Case Studies
- Synthesis and Evaluation : A recent study synthesized novel derivatives based on this compound and evaluated their biological activities. The findings indicated that structural modifications significantly influenced both antimicrobial and antiproliferative activities, suggesting a pathway for developing new therapeutic agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the aldehyde's reactivity allows it to modify key proteins involved in cellular signaling pathways, potentially leading to altered cellular responses in tumorigenesis .
Properties
IUPAC Name |
3-methoxyoxolane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOXDRYCYFIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784292-25-6 |
Source
|
Record name | 3-methoxyoxolane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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